molecular formula C11H21ClN2O2 B2979585 Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride CAS No. 2173992-36-2

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride

Cat. No. B2979585
CAS RN: 2173992-36-2
M. Wt: 248.75
InChI Key: TUIAJQPTVCSWOB-UHFFFAOYSA-N
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Description

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride is a chemical compound with the molecular weight of 248.75 . It is also known as tert-butyl 3,8-diazabicyclo [4.2.0]octane-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13;/h8-9,12H,4-7H2,1-3H3;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid .

Scientific Research Applications

Synthetic Chemistry Applications

Synthesis and Molecular Structure

The synthesis of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, involves cyclic amino acid ester production from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. This process is characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, with structure determination via single-crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Asymmetric Synthesis

The compound's framework has been used in asymmetric synthesis pathways, for instance, in the synthesis of (+)-pseudococaine hydrochloride, demonstrating its utility in producing complex organic molecules with specific chirality (Brock et al., 2012).

Materials Science Applications

Catalysis and Synthesis of Amides or Esters

The use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, without metal catalysts, showcases its application in the efficient synthesis of α-keto (or α,β-unsaturated) amides and esters (Zhang et al., 2017).

Catalysis

Basic Ionic Liquids

The synthesis of novel basic ionic liquids containing dual basic functional groups, such as 1,1′-(butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) hydroxide, for the efficient synthesis of spiro-4H-pyrans demonstrates the role of DABCO-derived compounds in catalysis and organic synthesis (Goli-Jolodar et al., 2016).

properties

IUPAC Name

tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9;/h8-9,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXKKAPBIFYEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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